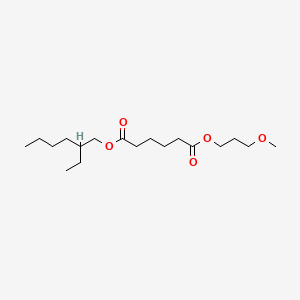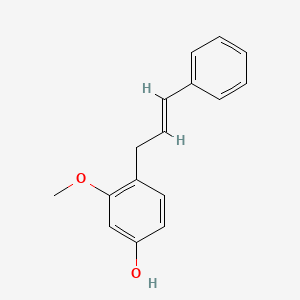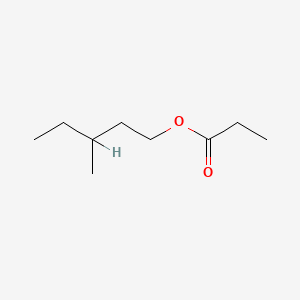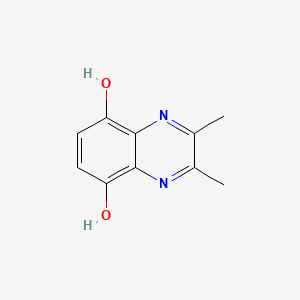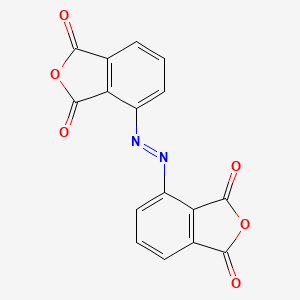
Azophthalic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azophthalic anhydride is an organic compound with the molecular formula C8H4N2O3. It is a derivative of phthalic anhydride, where the hydrogen atoms in the aromatic ring are replaced by azo groups (-N=N-). This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Azophthalic anhydride can be synthesized through the reaction of phthalic anhydride with diazonium salts. The reaction typically involves the following steps:
- Formation of diazonium salt from aniline derivatives.
- Coupling of the diazonium salt with phthalic anhydride under acidic conditions.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves:
- Continuous feeding of reactants.
- Maintaining optimal temperature and pressure.
- Efficient removal of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Azophthalic anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
Azophthalic anhydride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions involving azo compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins, where it acts as a cross-linking agent.
Mécanisme D'action
The mechanism of action of azophthalic anhydride involves its ability to undergo nucleophilic acyl substitution reactions. The compound’s electrophilic carbonyl carbon is attacked by nucleophiles, leading to the formation of various products. The molecular targets include:
Enzymes: this compound can inhibit or activate enzymes by modifying their active sites.
Proteins: It can form covalent bonds with amino acid residues, altering protein function.
Comparaison Avec Des Composés Similaires
Phthalic Anhydride: The parent compound, used in the production of plasticizers and dyes.
Maleic Anhydride: Another anhydride used in the synthesis of resins and coatings.
Succinic Anhydride: Employed in the production of pharmaceuticals and agrochemicals.
Uniqueness: Azophthalic anhydride is unique due to the presence of azo groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of azo dyes and pigments, where the azo linkage is crucial for color properties.
Propriétés
Numéro CAS |
30178-84-8 |
|---|---|
Formule moléculaire |
C16H6N2O6 |
Poids moléculaire |
322.23 g/mol |
Nom IUPAC |
4-[(1,3-dioxo-2-benzofuran-4-yl)diazenyl]-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C16H6N2O6/c19-13-7-3-1-5-9(11(7)15(21)23-13)17-18-10-6-2-4-8-12(10)16(22)24-14(8)20/h1-6H |
Clé InChI |
RSAGQQQIRZLFHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)N=NC3=CC=CC4=C3C(=O)OC4=O)C(=O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol](/img/structure/B12660764.png)
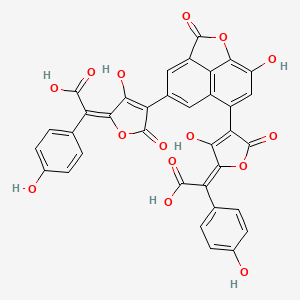
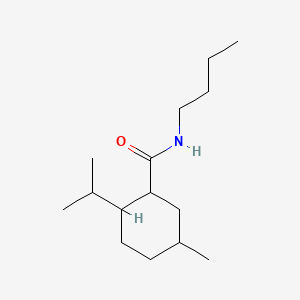
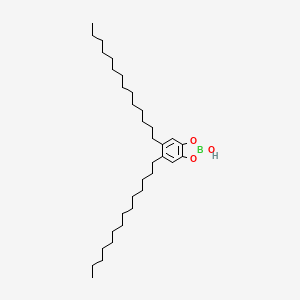
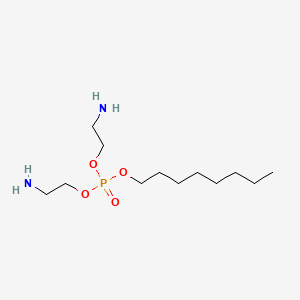

![2-[2-(Oleoyloxy)ethyl]-1,4-butanediyl dioleate](/img/structure/B12660810.png)

